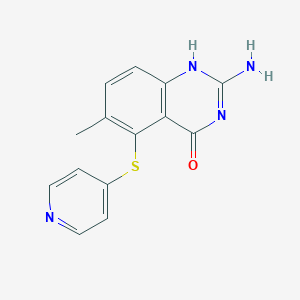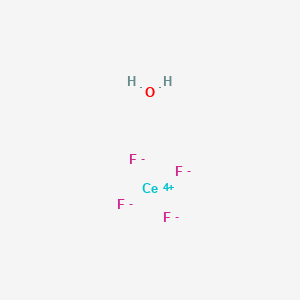
Trilactic acid aluminum salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Trilactic acid aluminum salt can be synthesized by reacting aluminum sulfate with a solution of barium lactate. The reaction involves the precipitation of aluminum lactate from the solution . Another method involves the spray-drying process, which produces a free-flowing powder of aluminum trilactate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the neutralization of lactic acid with aluminum hydroxide. This method ensures a high yield and purity of the final product .
化学反应分析
Types of Reactions
Trilactic acid aluminum salt undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide.
Reduction: Can be reduced to aluminum metal under specific conditions.
Substitution: Reacts with acids to form corresponding aluminum salts
Common Reagents and Conditions
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Involves reducing agents like hydrogen or carbon.
Substitution: Uses dilute acids such as hydrochloric acid or sulfuric acid
Major Products Formed
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Aluminum metal (Al)
Substitution: Aluminum chloride (AlCl₃), aluminum sulfate (Al₂(SO₄)₃)
科学研究应用
Trilactic acid aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the sol-gel synthesis of alumina-based glasses.
Biology: Inhibits the growth of certain bacteria, making it useful in microbiological studies.
Medicine: Utilized in dental products for its astringent properties.
Industry: Employed in the production of biodegradable polymers and as a mordant in textile dyeing
作用机制
The mechanism of action of trilactic acid aluminum salt involves its interaction with biological molecules. In dental applications, it acts as an astringent, causing the contraction of tissues and reducing bleeding . In microbiological applications, it inhibits bacterial growth by disrupting cell membrane integrity . The compound also participates in metabolic pathways, influencing cellular functions through its interaction with lactate and aluminum ions .
相似化合物的比较
Similar Compounds
- Aluminum chloride (AlCl₃)
- Aluminum sulfate (Al₂(SO₄)₃)
- Aluminum hydroxide (Al(OH)₃)
Uniqueness
Trilactic acid aluminum salt is unique due to its combination of aluminum and lactic acid, which imparts specific properties such as solubility in water and astringency. Unlike aluminum chloride and aluminum sulfate, it is used in applications requiring biocompatibility and biodegradability, such as in pharmaceuticals and biodegradable polymers .
属性
IUPAC Name |
aluminum;(2S)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3/t3*2-;/m000./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYADVIJALMOEQ-LGISMKCISA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15AlO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)



